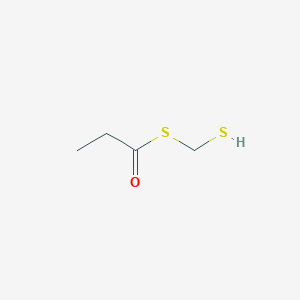
S-(Sulfanylmethyl) propanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Sulfanylmethyl) propanethioate: is an organic compound with the molecular formula C4H8OS It is known for its distinctive chemical structure, which includes a sulfanylmethyl group attached to a propanethioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(Sulfanylmethyl) propanethioate can be synthesized through several methods. One common approach involves the reaction of propanethioic acid with a sulfanylmethylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process.
Chemical Reactions Analysis
Types of Reactions: S-(Sulfanylmethyl) propanethioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfanylmethyl group, which can act as a nucleophile or electrophile depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, S-(Sulfanylmethyl) propanethioate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways involving sulfur-containing compounds. It can be used as a probe to investigate the function of enzymes that interact with sulfur-containing substrates.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of S-(Sulfanylmethyl) propanethioate involves its interaction with specific molecular targets and pathways. The sulfanylmethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- S-Methyl propanethioate
- S-Methyl thiopropanoate
- S-Methyl thiopropionate
Comparison: Compared to these similar compounds, S-(Sulfanylmethyl) propanethioate is unique due to the presence of the sulfanylmethyl group, which imparts distinct reactivity and properties. This uniqueness makes it a valuable compound for specific applications where its particular chemical behavior is advantageous.
Properties
CAS No. |
650607-72-0 |
|---|---|
Molecular Formula |
C4H8OS2 |
Molecular Weight |
136.2 g/mol |
IUPAC Name |
S-(sulfanylmethyl) propanethioate |
InChI |
InChI=1S/C4H8OS2/c1-2-4(5)7-3-6/h6H,2-3H2,1H3 |
InChI Key |
PVCBJOWBIVSQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)SCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


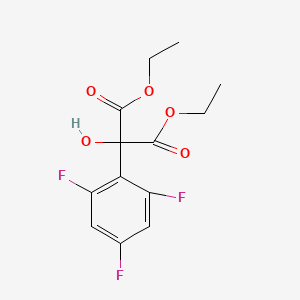
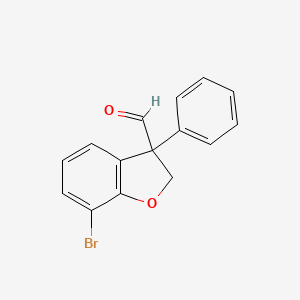


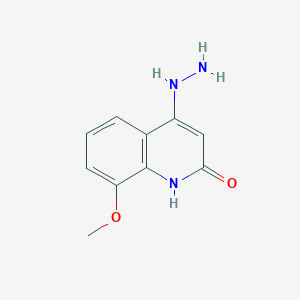
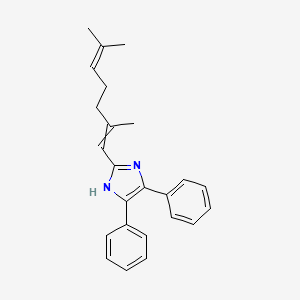
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)

amino}methyl)phenol](/img/structure/B12602940.png)
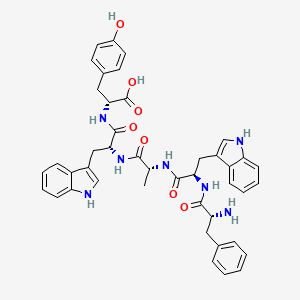
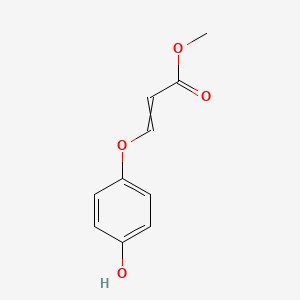
![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)
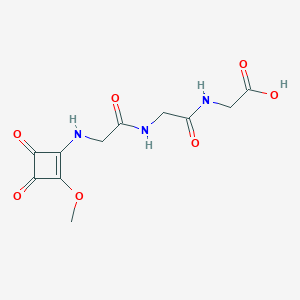
![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)
